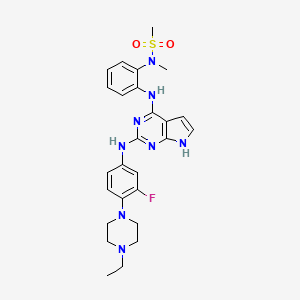

Egfr-IN-89

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H31FN8O2S |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

N-[2-[[2-[4-(4-ethylpiperazin-1-yl)-3-fluoroanilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C26H31FN8O2S/c1-4-34-13-15-35(16-14-34)22-10-9-18(17-20(22)27)29-26-31-24-19(11-12-28-24)25(32-26)30-21-7-5-6-8-23(21)33(2)38(3,36)37/h5-12,17H,4,13-16H2,1-3H3,(H3,28,29,30,31,32) |

InChI Key |

IGBZJJZEZHTAIC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=CC=CC=C5N(C)S(=O)(=O)C)F |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Basis of EGFR Kinase Domain Mutations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, playing a pivotal role in regulating cell proliferation, survival, and differentiation. Consequently, aberrant EGFR signaling, often driven by mutations within its kinase domain, is a well-established driver of various cancers, most notably non-small cell lung cancer (NSCLC). Understanding the structural and functional consequences of these mutations is paramount for the development of effective targeted therapies. This guide provides a comprehensive overview of the structural biology of EGFR kinase domain mutations, detailing the molecular mechanisms of activation and drug resistance, and presenting key experimental methodologies for their study.

The EGFR Activation Mechanism: A Tale of Two Conformations

The EGFR kinase domain exists in a dynamic equilibrium between an inactive and an active conformation. In the wild-type (WT) receptor, this equilibrium is tightly regulated. Ligand binding to the extracellular domain induces receptor dimerization, which in turn promotes the formation of an asymmetric dimer of the intracellular kinase domains. In this arrangement, one kinase domain (the "activator") allosterically activates the other (the "receiver"), shifting its conformation from the inactive to the active state.[1][2][3][4][5][6][7][8]

Key structural features that define the activation state include the orientation of the αC-helix in the N-lobe and the conformation of the activation loop (A-loop) in the C-lobe.[9][10][11][12]

-

Inactive Conformation: The αC-helix is swung "out," away from the active site. The A-loop adopts a closed conformation, often helical, that blocks substrate binding.[7][11]

-

Active Conformation: The αC-helix moves "in," forming a salt bridge with a conserved lysine residue (K745), which is crucial for ATP binding and catalysis. The A-loop adopts an extended, open conformation, allowing for substrate access.[9][13]

Oncogenic mutations disrupt this delicate balance, favoring the active conformation even in the absence of ligand binding, leading to constitutive kinase activity and uncontrolled downstream signaling.[9][13][14][15]

A Landscape of Mutations: From Activation to Resistance

EGFR kinase domain mutations can be broadly categorized into two main groups: activating mutations that confer sensitivity to tyrosine kinase inhibitors (TKIs), and resistance mutations that diminish drug efficacy.

Activating Mutations

These mutations typically occur in exons 18-21 and lead to ligand-independent activation of the receptor.

-

L858R (Exon 21): This is one of the most common activating mutations. The substitution of a small, hydrophobic leucine with a larger, charged arginine in the activation loop destabilizes the inactive conformation.[13][14] This shift makes the kinase more readily able to adopt its active state.[16] The L858R mutation can lead to a 50-fold increase in kinase activity compared to the wild-type enzyme.[14][16]

-

Exon 19 Deletions (delE746_A750): These in-frame deletions are the most frequent type of EGFR mutation in NSCLC.[9][17] They occur in the loop connecting the β3-strand and the αC-helix. The shortening of this loop is thought to pull the αC-helix into its active "in" conformation, thereby promoting the active state of the kinase.[17][18] Although crystal structures of these mutants have been challenging to obtain, molecular dynamics simulations support this mechanism of activation.[17]

-

Exon 20 Insertions: These mutations, occurring near the C-terminus of the αC-helix, represent a more heterogeneous group.[19][20] While they are activating, they often confer resistance to first and second-generation TKIs. Structurally, these insertions can stabilize the active conformation but also alter the shape of the drug-binding pocket, hindering inhibitor binding.[19]

Resistance Mutations

The development of drug resistance is a major clinical challenge. Resistance can arise through several mechanisms, with secondary mutations in the EGFR kinase domain being a primary driver.

-

T790M (Exon 20) - The "Gatekeeper" Mutation: This is the most common mechanism of acquired resistance to first and second-generation TKIs, accounting for approximately 50-60% of cases.[21] The threonine at position 790 is termed the "gatekeeper" residue as it sits at the entrance to a hydrophobic pocket near the ATP-binding site. The substitution with a bulkier methionine residue was initially thought to cause steric hindrance, preventing drug binding.[22] However, a primary mechanism of resistance is the significant increase in the mutant receptor's affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively.[22][23]

-

C797S (Exon 20): This mutation emerges in patients treated with third-generation, covalent irreversible TKIs like osimertinib. These drugs form a covalent bond with cysteine 797. The C797S mutation replaces this crucial cysteine with a serine, preventing the covalent modification and rendering the inhibitors ineffective.[22][24]

Quantitative Insights into EGFR Mutations

The functional consequences of EGFR mutations can be quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data for wild-type and mutant EGFR.

Table 1: Michaelis-Menten Constant (Km) for ATP

| EGFR Variant | Km, ATP (µM) | Fold Change vs. WT | Reference(s) |

| Wild-Type | 2 - 5 | - | [25] |

| L858R | ~25 | ~5-fold increase | [25] |

| G719S | ~70 | ~14-fold increase | [25] |

| Exon 19 del (ΔL747-A750insP) | 0.023 ± 0.006 | ~87-fold decrease | [26] |

| Exon 19 del (ΔE746-A750) | 0.158 ± 0.024 | ~13-fold decrease | [26] |

Note: Lower Km indicates higher affinity for ATP.

Table 2: Inhibitor Sensitivity (IC50) of Cell Lines Harboring EGFR Mutations

| Cell Line | EGFR Mutation | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Reference(s) |

| PC-9 | Exon 19 del | 7 | 0.8 | - | [4] |

| H3255 | L858R | 12 | 0.3 | - | [4] |

| H1975 | L858R + T790M | >10,000 | 219.7 ± 62.8 | 5.1 ± 0.8 | [13] |

| Ba/F3 | Wild-Type | 50.1 ± 17.4 | < 0.01 | 0.07 ± 0.04 | [13] |

| Ba/F3 | T790M | - | - | Low nM | [4] |

| Ba/F3 | Exon 20 ins (Y764_V765insHH) | - | 134 | - | [4] |

| Ba/F3 | Exon 20 ins (A767_V769dupASV) | - | 158 | - | [4] |

| Ba/F3 | Exon 20 ins (D770_N771insNPG) | - | 43 | - | [4] |

Note: IC50 values represent the concentration of inhibitor required to inhibit 50% of a biological process (e.g., cell proliferation).

Experimental Protocols for Studying EGFR Mutations

A variety of experimental techniques are employed to elucidate the structural and functional properties of EGFR kinase domain mutations.

Protein Expression and Purification for Structural Studies

High-resolution structural information from X-ray crystallography and cryo-electron microscopy (cryo-EM) is fundamental to understanding the molecular basis of EGFR mutations.

Protocol: Expression and Purification of EGFR Tyrosine Kinase Domain (EGFR-TKD) in E. coli

-

Vector Construction: The gene encoding the human EGFR-TKD (residues ~696-1022) is cloned into an expression vector, such as pET28a(+), often with an N-terminal affinity tag (e.g., His6-SUMO) to facilitate purification.[22][27]

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.4 mM) and the temperature is lowered to 18-25°C for overnight expression to improve protein solubility.[22]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol). Lysis is performed by sonication or high-pressure homogenization.[22] To solubilize protein from inclusion bodies, a detergent like N-lauroylsarcosine (sarkosyl) can be included in the lysis buffer.[27]

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged EGFR-TKD is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Tag Cleavage: The affinity tag is removed by incubation with a specific protease (e.g., SUMO protease or TEV protease) during dialysis against a low-imidazole buffer.

-

Reverse Affinity Chromatography: The cleaved protein solution is passed back over the Ni-NTA column to remove the cleaved tag and any uncleaved protein.

-

Size-Exclusion Chromatography (SEC): The tag-free protein is further purified by SEC to separate the monomeric EGFR-TKD from aggregates and other impurities. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[22][27]

-

Crystallization: The purified, concentrated protein is used to set up crystallization trials using vapor diffusion methods (sitting or hanging drop). Crystals are screened against a wide range of commercially available crystallization screens.[27]

Kinase Activity Assays

These assays are essential for determining the enzymatic activity of EGFR mutants and for evaluating the potency of inhibitors.

Protocol: Continuous-Read In Vitro Kinase Assay

-

Reagents:

-

Purified recombinant EGFR kinase domain (WT or mutant).

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[1]

-

ATP.

-

A fluorescent or luminescent peptide substrate (e.g., Y12-Sox conjugated peptide).[1]

-

Test inhibitors dissolved in DMSO.

-

-

Procedure:

-

In a 384-well plate, pre-incubate the EGFR enzyme with serially diluted inhibitors (or DMSO control) for 30 minutes at room temperature.[1]

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final concentrations should be optimized, for example, 5 nM EGFR, 15 µM ATP, and 5 µM peptide substrate.[1]

-

Monitor the increase in fluorescence or luminescence over time (e.g., every 71 seconds for 30-120 minutes) using a plate reader.[1]

-

-

Data Analysis:

-

Determine the initial reaction velocity from the linear portion of the progress curves.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

-

Cell-Based Assays

These assays provide a more physiologically relevant context for assessing EGFR activity and inhibitor efficacy.

Protocol: Cell-Based Phospho-EGFR ELISA

-

Cell Culture: Seed cells (e.g., A431, which overexpresses WT EGFR, or engineered cell lines expressing specific mutants) in a 96-well plate and grow to ~90% confluency.[1][14]

-

Serum Starvation and Treatment: Serum-starve the cells (e.g., in 0.1% FBS media) for several hours to overnight to reduce basal EGFR phosphorylation. Then, treat the cells with inhibitors for a specified time (e.g., 1 hour).[1]

-

Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.[1]

-

Fixing and Permeabilization: Wash the cells with cold PBS, then fix and permeabilize them using a fixing solution (e.g., containing formaldehyde and/or methanol).[14]

-

Blocking and Antibody Incubation: Block non-specific binding sites with a blocking buffer. Then, incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) or a total EGFR antibody as a control.[14]

-

Detection: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add a TMB substrate.[14]

-

Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The signal is proportional to the amount of phosphorylated EGFR.[14]

Biophysical Assays for Binding Affinity

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of inhibitor binding to the EGFR kinase domain.

Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Purify the EGFR kinase domain (WT or mutant) as described previously.

-

Prepare the inhibitor solution.

-

Crucially, both the protein and the inhibitor must be in the exact same buffer to minimize heats of dilution. This is typically achieved by dialyzing the protein against the final buffer, and using the dialysate to dissolve the inhibitor.[16][28]

-

-

ITC Experiment:

-

Load the EGFR protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe. Typical starting concentrations are 10-50 µM protein in the cell and 100-500 µM inhibitor in the syringe.[28]

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Visualizing the Concepts: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in EGFR signaling and experimental design.

Caption: EGFR Signaling Pathway and TKI Inhibition.

Caption: Classification of common EGFR kinase domain mutations.

Caption: Experimental workflow for studying EGFR mutations.

Conclusion

The study of EGFR kinase domain mutations has revolutionized the treatment of NSCLC and serves as a paradigm for targeted cancer therapy. A deep understanding of the structural consequences of these mutations—how they lock the kinase in an active state and how they circumvent inhibitor binding—is critical for the ongoing development of more durable and potent therapies. The combination of structural biology, biochemistry, and cell biology, guided by the detailed experimental protocols outlined in this guide, provides a robust framework for researchers and drug developers to continue to unravel the complexities of EGFR signaling and to design the next generation of inhibitors to overcome drug resistance.

References

- 1. rsc.org [rsc.org]

- 2. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]

- 3. promega.com.cn [promega.com.cn]

- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of the effect of activating mutations on the EGF receptor | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Allele-specific activation, enzyme kinetics, and inhibitor sensitivities of EGFR exon 19 deletion mutations in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synapse.koreamed.org [synapse.koreamed.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Structure and dynamics of the epidermal growth factor receptor C-terminal phosphorylation domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 17. researchgate.net [researchgate.net]

- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 21. shop.carnabio.com [shop.carnabio.com]

- 22. biorxiv.org [biorxiv.org]

- 23. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. biorxiv.org [biorxiv.org]

- 28. Isothermal Titration Calorimetry (ITC) [protocols.io]

In Silico Screening for Novel EGFR Inhibitor Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the progression of several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3] While several generations of EGFR inhibitors have been developed, the emergence of drug resistance necessitates the continuous discovery of novel inhibitor scaffolds.[2][4] In silico screening has become an indispensable and cost-effective strategy to identify and prioritize new chemical entities with the potential for EGFR inhibition.[5][6] This guide provides an in-depth overview of the computational strategies and experimental validation workflows employed in the discovery of next-generation EGFR inhibitors.

The EGFR Signaling Pathway: A Complex Network

EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[7][8] This phosphorylation cascade initiates a complex network of downstream signaling pathways, principally the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[9][10] Understanding this intricate signaling network is fundamental to designing effective inhibitors.

In Silico Screening Workflow for Novel Scaffolds

The virtual screening process is a multi-step computational pipeline designed to efficiently filter large chemical libraries to identify promising hit compounds.[11][12] This workflow typically integrates both ligand-based and structure-based approaches to maximize the chances of discovering novel and potent inhibitors.

Ligand-Based Virtual Screening: Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based method that captures the essential steric and electronic features required for a molecule to bind to a specific target.[5][13] A pharmacophore model is generated based on a set of known active inhibitors and typically includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.[14] This model is then used as a 3D query to rapidly screen large compound databases, identifying molecules that possess the desired features in the correct spatial arrangement.[15][16]

Structure-Based Virtual Screening: Molecular Docking

Molecular docking is a cornerstone of structure-based drug design.[17] This technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity.[18][19] For EGFR, the crystal structure of the kinase domain (e.g., PDB ID: 1M17) is utilized.[19][20] During a docking-based virtual screen, each molecule from a library is computationally placed into the ATP-binding site of EGFR, and a scoring function is used to estimate the strength of the interaction.[21] Compounds with the most favorable docking scores are prioritized for further analysis.

ADMET Filtering and Hit Selection

Following the initial screening phases, it is crucial to assess the drug-like properties of the potential hits. This is achieved through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[15][22] Computational models are used to evaluate properties such as Lipinski's rule of five, aqueous solubility, and potential toxicity.[15] Compounds that pass these filters and exhibit strong binding predictions are then selected for experimental validation.

Experimental Validation of In Silico Hits

The most promising candidates from the virtual screen must be subjected to rigorous experimental validation to confirm their activity. This typically involves a tiered approach, starting with biochemical assays and progressing to cell-based and potentially in vivo studies.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of EGFR.[1] These assays are essential for determining the potency of the inhibitor.

| Assay Type | Principle | Typical Endpoint |

| Radiometric Assay | Measures the transfer of radiolabeled phosphate (from ³³P-ATP) to a peptide or protein substrate by EGFR kinase.[1] | Radioactivity of the phosphorylated substrate |

| Luminescence-Based Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[23][24] | Luminescence intensity |

| Fluorescence-Based Assay | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. | Fluorescence intensity |

| Surface Plasmon Resonance (SPR) | A biophysical technique that provides real-time kinetic data on the binding and dissociation of an inhibitor to EGFR.[1] | On- and off-rates, binding affinity (KD) |

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are critical for evaluating the efficacy of an inhibitor in a more physiologically relevant environment.[1][25] These assays can also provide insights into the compound's cell permeability and its effect on downstream signaling.

| Assay Type | Principle | Cell Lines | Typical Endpoint |

| Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) | Measures the effect of the inhibitor on the growth and viability of cancer cells that are dependent on EGFR signaling.[1][25] | A431, PC9, HCC827 | Cell viability (IC50) |

| Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) | Detects the level of EGFR autophosphorylation and the phosphorylation of downstream signaling proteins (e.g., AKT, ERK) in response to inhibitor treatment.[1][25] | A431, NCI-H1975 | Phosphoprotein levels |

| Kinase-Dependent Transformation Assay | Assesses the ability of an inhibitor to reverse the oncogenic transformation driven by EGFR.[1] | Ba/F3 cells expressing EGFR | Cell proliferation |

Summary of Quantitative Data for Selected EGFR Inhibitors

The following table presents a summary of inhibitory activities for some known and experimental EGFR inhibitors, illustrating the types of quantitative data generated during the drug discovery process.

| Compound | Target | Assay Type | IC50 / Binding Affinity | Reference |

| Gefitinib | EGFR (WT) | Kinase Assay | 0.38 µM | [26] |

| Erlotinib | EGFR (WT) | Kinase Assay | 0.21 µM | [26] |

| Afatinib | EGFR (WT, L858R, T790M) | Kinase Assay | Varies by mutant | [4] |

| Osimertinib | EGFR (T790M) | Kinase Assay | <10 nM | [4] |

| PD13 | EGFR (WT, L858R/T790M) | Kinase Assay | 11.64 nM (WT), 10.51 nM (mutant) | [27] |

| BDB: 50102417 | EGFR | Molecular Docking | -9.01 Kcal/mol (XP Glide Score) | [18][21] |

| BDB: 50162990 | EGFR | Molecular Docking | -9.51 Kcal/mol (XP Glide Score) | [18][21] |

Detailed Experimental Protocols

Protocol 1: Molecular Docking using AutoDock Vina

-

Receptor Preparation:

-

Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (e.g., PDB ID: 1M17).[19]

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Define the grid box to encompass the ATP-binding site, centered on the position of the co-crystallized inhibitor.[19]

-

-

Ligand Preparation:

-

Obtain 3D structures of the ligands from a chemical database.

-

Assign Gasteiger charges and merge non-polar hydrogens.

-

Define the rotatable bonds.

-

-

Docking Simulation:

-

Run AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.

-

The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[19]

-

-

Analysis:

-

Visualize the top-ranked poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site.

-

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

-

Cell Seeding:

-

Seed EGFR-dependent cancer cells (e.g., A431) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Add the compounds to the cells and incubate for 72 hours.[25]

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add an equal volume of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

The integration of in silico screening methods with robust experimental validation provides a powerful paradigm for the discovery of novel EGFR inhibitor scaffolds. By leveraging computational tools to explore vast chemical spaces and prioritize compounds with high potential, researchers can significantly accelerate the drug discovery pipeline. The continued development of both computational and experimental techniques will undoubtedly lead to the identification of next-generation EGFR inhibitors that can overcome existing resistance mechanisms and improve patient outcomes in EGFR-driven cancers.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. In silico identification of EGFR-T790M inhibitors with novel scaffolds: start with extraction of common features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 12. biosolveit.de [biosolveit.de]

- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 14. Epidermal growth factor receptor (EGFR) structure-based bioactive pharmacophore models for identifying next-generation inhibitors against clinically relevant EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Virtual screening - Wikipedia [en.wikipedia.org]

- 18. [PDF] Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime | Semantic Scholar [semanticscholar.org]

- 19. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. biorxiv.org [biorxiv.org]

- 23. promega.com.cn [promega.com.cn]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

EGFR as a Therapeutic Target in Glioblastoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) represents a cornerstone of targeted therapy research in glioblastoma (GBM), the most aggressive primary brain tumor in adults. EGFR alterations, primarily gene amplification and the expression of the constitutively active variant III (EGFRvIII), are hallmarks of a significant subset of GBMs, driving tumor proliferation, survival, and invasion. Despite the clear biological rationale, targeting EGFR in glioblastoma has been fraught with challenges, including intrinsic and acquired resistance, tumor heterogeneity, and the formidable blood-brain barrier. This technical guide provides a comprehensive overview of EGFR as a therapeutic target in GBM, detailing its molecular biology, the landscape of clinical investigations, mechanisms of therapeutic failure, and the experimental methodologies crucial for its study.

The Role of EGFR in Glioblastoma Pathogenesis

EGFR is a receptor tyrosine kinase (RTK) that, upon ligand binding, dimerizes and activates downstream signaling cascades, principally the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are critical for cell proliferation, survival, and migration.[1] In glioblastoma, aberrant EGFR signaling is a major oncogenic driver.

EGFR Alterations in Glioblastoma:

-

Amplification: EGFR gene amplification is the most common genetic alteration in primary GBM, occurring in approximately 40%-50% of cases.[2][3] This leads to a significant overexpression of the EGFR protein on the tumor cell surface.

-

EGFRvIII Mutation: The most frequent EGFR mutation in GBM is the variant III (EGFRvIII), an in-frame deletion of exons 2-7, resulting in a truncated, ligand-independent, and constitutively active receptor.[4][5] EGFRvIII is found in about 24-67% of GBMs, almost exclusively in tumors with EGFR amplification.[6]

-

Other Mutations: While less common, other point mutations and rearrangements in the EGFR gene have also been identified in glioblastoma.

These alterations lead to the constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth, proliferation, and invasion, thus making EGFR an attractive therapeutic target.

Signaling Pathways

The primary signaling pathways activated by both wild-type EGFR and EGFRvIII are the PI3K/Akt/mTOR and RAS/MAPK pathways.

Therapeutic Strategies Targeting EGFR

A multitude of therapeutic strategies have been developed to target aberrant EGFR signaling in glioblastoma, with varying degrees of success. These can be broadly categorized into small molecule tyrosine kinase inhibitors (TKIs), monoclonal antibodies, and immunotherapies.

Tyrosine Kinase Inhibitors (TKIs)

TKIs are small molecules that competitively inhibit the ATP binding site of the EGFR kinase domain, thereby blocking downstream signaling.

Table 1: Summary of Key Clinical Trials of EGFR TKIs in Glioblastoma

| Drug | Generation | Trial Phase | Patient Population | N | Key Findings | Reference(s) |

| Gefitinib | 1st | II | Recurrent GBM | 53 | No objective responses observed. Median event-free survival of 8.1 weeks. | [7] |

| Erlotinib | 1st | II | Recurrent GBM | 53 | 6-month progression-free survival (PFS6) of 3%. Median PFS of 2 months. | [8][9] |

| II (Randomized) | Recurrent GBM | 110 | PFS6 of 11.4% (vs. 24% in control arm). | [10] | ||

| Lapatinib | 1st (dual EGFR/HER2) | II | Recurrent GBM | 17 | No objective responses. 4 patients had stable disease. | [11] |

| Osimertinib | 3rd | Case Series | Recurrent MGMT-unmethylated, EGFRvIII+ GBM | 15 | PFS6 of 46.7%. Median OS of 9.0 months. | [12] |

Monoclonal Antibodies

Monoclonal antibodies target the extracellular domain of EGFR, preventing ligand binding and receptor dimerization, and can also mediate antibody-dependent cell-mediated cytotoxicity (ADCC).

Table 2: Summary of Key Clinical Trials of EGFR-Targeting Monoclonal Antibodies in Glioblastoma

| Drug | Target | Trial Phase | Patient Population | N | Key Findings | Reference(s) |

| Nimotuzumab | EGFR | III | Newly Diagnosed GBM | 149 | No significant improvement in 12-month PFS or OS. | [13] |

| II | Newly Diagnosed, EGFR+ GBM | 36 | Median OS of 24.5 months, median PFS of 11.9 months. | [6] | ||

| Depatuxizumab Mafodotin (ABT-414) | EGFR/EGFRvIII | III | Newly Diagnosed, EGFR-amplified GBM | 639 | No improvement in OS. PFS was longer in the treatment arm. | [14][15] |

| II | Recurrent, EGFR-amplified GBM | 260 | Possible benefit when combined with temozolomide. | [2] |

Immunotherapies

Immunotherapeutic approaches aim to leverage the patient's immune system to target EGFR-expressing tumor cells, with a primary focus on the tumor-specific EGFRvIII mutation.

Table 3: Summary of Key Clinical Trials of EGFRvIII-Targeted Immunotherapies in Glioblastoma

| Therapy | Type | Trial Phase | Patient Population | N | Key Findings | Reference(s) |

| Rindopepimut | Vaccine | III (ACT IV) | Newly Diagnosed, EGFRvIII+ GBM | 745 | No significant difference in OS. | [16] |

| II (ReACT) | Recurrent, EGFRvIII+ GBM | 73 | Significant improvement in OS (HR=0.53). PFS6 of 28% vs 16% in control. | [1][17] | ||

| EGFRvIII CAR-T Cells | CAR-T | I | Recurrent GBM | 10 | Feasible and safe. One patient with stable disease >18 months. | [18] |

| CARv3-TEAM-E T cells | CAR-T | I | Recurrent GBM | 3 | Rapid and dramatic tumor regression observed in all 3 patients. | [19][20] |

Mechanisms of Resistance to EGFR-Targeted Therapies

The clinical efficacy of EGFR-targeted therapies in glioblastoma is often limited by both primary (intrinsic) and secondary (acquired) resistance.

-

Tumor Heterogeneity: Glioblastomas exhibit significant intratumoral heterogeneity, with not all tumor cells expressing the EGFR target. This allows for the selection and outgrowth of resistant clones.

-

Redundant Signaling Pathways: Activation of parallel or downstream signaling pathways can bypass EGFR inhibition. For instance, activation of other receptor tyrosine kinases like MET or IGF1R, or mutations in downstream components like PTEN, can sustain pro-survival signaling.[21]

-

Blood-Brain Barrier (BBB): The BBB restricts the penetration of many therapeutic agents, including monoclonal antibodies and some TKIs, into the brain tumor.

-

Adaptive Resistance: Tumor cells can adapt to EGFR inhibition by upregulating alternative survival pathways. For example, EGFR inhibition can trigger a feedback loop involving TNF-JNK-Axl-ERK signaling, promoting cell survival.[10]

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a real-time RT-PCR assay for detecting EGFRvIII in glioblastoma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. susupport.com [susupport.com]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of EGFR Mechanisms and Their Implications in Targeted Therapies for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of EGFRvIII in Glioblastoma: Prognostic Significance Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous detection of EGFR amplification and EGFRvIII variant using digital PCR-based method in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Primary resistance to EGFR inhibition in glioblastoma is mediated by a TNF-JNK-Axl-ERK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Updated Insights on EGFR Signaling Pathways in Glioma [mdpi.com]

- 17. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. novartis.com [novartis.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Modeling Therapy-Driven Evolution of Glioblastoma with Patient-Derived Xenografts [mdpi.com]

- 21. InsR/IGF1R pathway mediates resistance to EGFR inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Acquired Resistance to EGFR Tyrosine Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. Despite the initial dramatic responses, the emergence of acquired resistance is a near-universal phenomenon, posing a significant clinical challenge. This guide provides an in-depth technical overview of the core mechanisms of acquired resistance to EGFR TKIs, methodologies for their detection, and the signaling pathways involved, tailored for professionals in the field of oncology research and drug development.

Core Mechanisms of Acquired Resistance

Acquired resistance to EGFR TKIs is a complex and multifaceted process, broadly categorized into on-target alterations, activation of bypass signaling pathways, downstream pathway mutations, and histological transformation. A quantitative summary of the prevalence of these mechanisms is presented below.

Table 1: Frequency of Acquired Resistance Mechanisms to EGFR TKIs

| Resistance Mechanism | Frequency after 1st/2nd Gen TKIs (%) | Frequency after 3rd Gen TKIs (Osimertinib) (%) | Key Genes/Pathways Involved |

| On-Target Mutations | |||

| EGFR T790M | 50 - 60[1][2][3] | Rare | EGFR |

| EGFR C797S | Rare | 7 - 15[4][5] | EGFR |

| Other EGFR mutations (L718Q, G724S, etc.) | Rare | Low prevalence[6] | EGFR |

| Bypass Track Activation | |||

| MET Amplification | 5 - 22[7][8] | 7 - 25[7][8][9] | MET, ERBB3 (HER3) |

| HER2 (ERBB2) Amplification | ~12[10][11] | 2 - 13[12] | ERBB2 (HER2) |

| Downstream Pathway Alterations | |||

| PIK3CA Mutations | 2 - 5[13][14] | ~5 | PIK3CA, PI3K/AKT/mTOR |

| BRAF Mutations (e.g., V600E) | ~1[12] | 3 - 10[12][15] | BRAF, MAPK/ERK |

| KRAS Mutations | <1 | ~3 | KRAS, MAPK/ERK |

| Histological Transformation | |||

| Small Cell Lung Cancer (SCLC) | 3 - 14[14][16] | 3 - 15 | Loss of RB1 and TP53 |

| Epithelial-to-Mesenchymal Transition (EMT) | Variable | Variable | Upregulation of Snail, Slug, Twist, ZEB |

Signaling Pathways in EGFR TKI Resistance

The following diagrams illustrate the key signaling pathways implicated in acquired resistance to EGFR TKIs.

Caption: EGFR signaling and mechanisms of acquired TKI resistance.

Experimental Protocols for Detecting Resistance Mechanisms

Accurate identification of the underlying resistance mechanism is crucial for guiding subsequent treatment strategies. The following sections detail the methodologies for key experiments.

Next-Generation Sequencing (NGS) for Mutation Detection

NGS is a high-throughput method essential for identifying a wide range of genetic alterations, including point mutations, insertions, deletions, and copy number variations.[17][18][19][20]

Methodology:

-

Sample Preparation: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma.

-

Library Preparation: DNA is fragmented, and adapters are ligated to the ends. This is followed by PCR amplification to create a library of DNA fragments.

-

Target Enrichment (for targeted sequencing): Probes specific to genes of interest (e.g., EGFR, MET, HER2, PIK3CA, BRAF, KRAS, TP53, RB1) are used to capture the corresponding DNA fragments from the library.

-

Sequencing: The enriched library is sequenced on an NGS platform (e.g., Illumina NovaSeq, Ion Torrent).

-

Data Analysis: Raw sequencing data is processed through a bioinformatics pipeline to align reads to a reference genome, call variants, and annotate identified mutations.

Caption: Next-Generation Sequencing workflow for resistance mutation detection.

Fluorescence In Situ Hybridization (FISH) for Gene Amplification

FISH is a cytogenetic technique used to detect and localize the presence or absence of specific DNA sequences on chromosomes, making it the gold standard for detecting gene amplifications like MET and HER2.[10][11][19]

Methodology:

-

Probe Labeling: DNA probes specific to the gene of interest (MET or HER2) and a control centromeric probe (e.g., CEP7 for MET, CEP17 for HER2) are labeled with different fluorophores.

-

Sample Preparation: FFPE tissue sections are deparaffinized, rehydrated, and treated with protease to permeabilize the cells.

-

Denaturation: The sample DNA and the probes are denatured using heat to separate the double-stranded DNA into single strands.

-

Hybridization: The fluorescently labeled probes are applied to the tissue section and allowed to hybridize to their complementary target sequences overnight.

-

Washing and Counterstaining: Excess probe is washed away, and the cell nuclei are counterstained with DAPI.

-

Visualization and Analysis: The slides are visualized using a fluorescence microscope. The number of signals for the gene of interest and the centromeric control are counted in multiple tumor cell nuclei to determine the gene-to-centromere ratio. A ratio of ≥2.0 is typically considered amplification.

Immunohistochemistry (IHC) for Protein Overexpression

IHC is used to detect the overexpression of proteins such as MET and HER2, which can be a surrogate marker for gene amplification.

Methodology:

-

Antigen Retrieval: FFPE tissue sections are deparaffinized and treated with heat in a specific buffer to unmask the antigenic epitopes.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal serum).

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the target protein (e.g., anti-MET or anti-HER2).

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate that produces a colored precipitate at the site of the antigen-antibody reaction.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei and then mounted for microscopic examination.

-

Scoring: The intensity and percentage of stained tumor cells are scored to determine the level of protein expression.

Cell Viability Assays

Cell viability assays are fundamental in preclinical research to determine the cytotoxic effects of TKIs on cancer cell lines and to assess the development of resistance.

Methodology (MTT Assay Example):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of the EGFR TKI for a specified period (e.g., 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins within the EGFR signaling pathway and downstream effectors.

Methodology:

-

Protein Extraction: Total protein is extracted from cell lysates or tumor tissue.

-

Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized by adding an HRP substrate that produces a chemiluminescent signal, which is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression or phosphorylation levels.

Logical Relationships in Overcoming Resistance

The strategy to overcome acquired resistance is dependent on the identified mechanism. The following diagram illustrates the logical therapeutic approaches based on the type of resistance.

Caption: Therapeutic strategies tailored to specific resistance mechanisms.

This guide provides a foundational understanding of the complex landscape of acquired resistance to EGFR TKIs. Continuous research efforts are essential to further elucidate novel resistance mechanisms and develop innovative therapeutic strategies to improve outcomes for patients with EGFR-mutant NSCLC.

References

- 1. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. memoinoncology.com [memoinoncology.com]

- 4. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Frontiers | Therapeutic strategies to overcome ALK-fusion and BRAF-mutation as acquired resistance mechanism in EGFR-mutated non-small cell lung cancer: two case reports [frontiersin.org]

- 13. Primary Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs): Contexts and Comparisons in EGFR-Mutated Lung Cancer [mdpi.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. mdpi.com [mdpi.com]

- 16. Molecular mechanism of transformation from adenocarcinoma to small-cell lung cancer after EGFR-TKI. - ASCO [asco.org]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. Next-generation sequencing-based detection of EGFR, KRAS, BRAF, NRAS, PIK3CA, Her-2 and TP53 mutations in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sequencing.com [sequencing.com]

- 20. Next-generation sequencing reveals genetic heterogeneity and resistance mechanisms in patients with EGFR-mutated non-small cell lung cancer treated with afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into EGFR Inhibition: Orthosteric vs. Allosteric Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) remains a critical target in oncology. This guide provides a detailed exploration of the two primary small-molecule inhibition strategies: orthosteric and allosteric inhibition. Understanding the nuances of these mechanisms is paramount for the rational design of next-generation therapeutics aimed at overcoming the persistent challenge of drug resistance.

The Core Mechanisms: A Tale of Two Binding Sites

The kinase domain of EGFR is the primary target for small-molecule inhibitors. The fundamental difference between orthosteric and allosteric inhibitors lies in their binding site and consequent mechanism of action.

Orthosteric Inhibition: This is the classical and most common mechanism of EGFR inhibition. Orthosteric inhibitors are competitive binders, directly vying with adenosine triphosphate (ATP) for the highly conserved ATP-binding pocket within the kinase domain.[1] By occupying this site, they prevent the phosphorylation of downstream substrates, thereby blocking the entire signaling cascade.[2] These inhibitors can be further classified based on their binding mode as reversible (Type I) or covalent irreversible (Type II).

Allosteric Inhibition: In contrast, allosteric inhibitors bind to a topographically distinct site on the kinase domain, remote from the ATP-binding pocket.[3][4] Their mechanism is not one of direct competition with ATP. Instead, they induce a conformational change in the receptor, which alters the geometry of the active site, rendering it catalytically incompetent.[5][6] This mode of action offers the potential for greater selectivity and the ability to overcome resistance mutations that affect the ATP-binding site.[7]

Quantitative Comparison of EGFR Inhibitors

The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the IC50 values for representative orthosteric and allosteric inhibitors against wild-type and clinically relevant mutant forms of EGFR.

Table 1: IC50 Values of Orthosteric EGFR Inhibitors

| Inhibitor | EGFR WT | EGFR L858R | EGFR ex19del | EGFR T790M | EGFR L858R/T790M | Cell Line(s) |

| Gefitinib | 0.42 - 7.3 µM | 0.075 µM | - | Resistant | Resistant | H1819, Calu-3, A549, H3255 |

| Erlotinib | 7 nM - 0.1 µM | 12 nM | 7 nM | Resistant | Resistant | PC-9, H3255 |

| Lapatinib | 0.16 µM | - | - | - | - | A431 |

| Osimertinib | 47 nM | 1.2 µM | - | 13 - 37 nM | 5 - 23 nM | H1975, PC-9ER |

Data compiled from multiple sources.[1][8] Values can vary based on assay conditions and cell lines used.

Table 2: IC50 Values of Allosteric EGFR Inhibitors

| Inhibitor | EGFR WT | EGFR L858R | EGFR T790M | EGFR L858R/T790M | Cell Line(s) | |---|---|---|---|---|---|---| | EAI045 | 1.9 µM | 0.019 µM | 0.19 µM | 0.002 µM | BaF3, Sf9 | | JBJ-04-125-02 | - | - | - | Potent Inhibition | Ba/F3 |

Data compiled from multiple sources.[7][9] Allosteric inhibitor development is an active area of research, and publicly available data is more limited compared to orthosteric inhibitors.

Visualizing the Mechanisms and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and inhibitory mechanisms.

EGFR Signaling Pathway

Caption: EGFR signaling cascade upon ligand binding.

Orthosteric vs. Allosteric Inhibition Mechanisms

Caption: Orthosteric vs. Allosteric inhibition of EGFR.

Experimental Workflow for EGFR Inhibitor Screening

Caption: A typical workflow for screening EGFR inhibitors.

Detailed Experimental Protocols

Reproducible and robust experimental data are the bedrock of drug discovery. This section provides detailed methodologies for key assays used to characterize EGFR inhibitors.

Biochemical Kinase Assays

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a substrate peptide by EGFR.

-

Principle: A europium (Eu)-labeled anti-phosphotyrosine antibody (donor) and a fluorescently labeled substrate peptide (acceptor) are used. When the peptide is phosphorylated by EGFR, the antibody binds to the phospho-peptide, bringing the donor and acceptor into close proximity and allowing FRET to occur. The resulting signal is proportional to the kinase activity.

-

Protocol Outline: [10]

-

Reagent Preparation: Prepare kinase reaction buffer, ATP solution, substrate/antibody mix, and EGFR enzyme dilution.

-

Reaction Setup: In a 384-well plate, add the test compound, followed by the EGFR enzyme.

-

Initiate Reaction: Add the ATP/substrate mixture to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop Reaction & Detection: Add a stop solution containing EDTA and the Eu-labeled antibody. Incubate for 30-60 minutes.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.

-

b) AlphaLISA® Kinase Assay

This assay is another proximity-based method to measure kinase activity.

-

Principle: Streptavidin-coated donor beads bind to a biotinylated substrate peptide. An antibody specific for the phosphorylated substrate is conjugated to an acceptor bead. When the substrate is phosphorylated by EGFR, the antibody binds, bringing the donor and acceptor beads close. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light.

-

-

Reagent Preparation: Prepare kinase buffer, ATP solution, biotinylated substrate, acceptor bead-conjugated antibody, and streptavidin-donor beads.

-

Kinase Reaction: In a 384-well plate, incubate the EGFR enzyme, test compound, biotinylated substrate, and ATP.

-

Detection: Add a mixture of the acceptor beads and streptavidin-donor beads.

-

Incubation: Incubate in the dark for a specified time (e.g., 1 hour) at room temperature.

-

Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: Determine the level of substrate phosphorylation by measuring the light emission at 615 nm.

-

Cell-Based Assays

a) Cellular Phosphorylation Assay (ELISA-based)

This assay measures the phosphorylation of EGFR within a cellular context.

-

Principle: Cells are treated with an EGFR ligand (e.g., EGF) to stimulate receptor phosphorylation. After treatment with an inhibitor, the cells are fixed, and the level of phosphorylated EGFR is detected using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then developed with a chromogenic substrate.

-

Protocol Outline:

-

Cell Seeding: Seed cells (e.g., A431) into a 96-well plate and allow them to adhere overnight.

-

Serum Starvation: Starve the cells in serum-free media for several hours to reduce basal EGFR activity.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor.

-

Stimulation: Stimulate the cells with EGF for a short period (e.g., 15 minutes).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunodetection: Block non-specific binding sites and then incubate with a primary antibody against phospho-EGFR. Follow this with an HRP-conjugated secondary antibody.

-

Signal Development: Add a TMB substrate and stop the reaction with an acid solution.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

b) Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell proliferation and viability.

-

Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the ATP concentration.

-

-

Cell Seeding: Seed cells into a 96-well plate and allow them to grow for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).

-

Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

The dichotomy of orthosteric and allosteric inhibition of EGFR presents distinct and complementary strategies for cancer therapy. While orthosteric inhibitors have a proven clinical track record, allosteric inhibitors offer a promising avenue to address the ever-present challenge of acquired resistance. A thorough understanding of their respective mechanisms, coupled with robust and quantitative experimental evaluation, is essential for the continued development of more effective and durable EGFR-targeted therapies. The methodologies and data presented in this guide provide a foundational framework for researchers dedicated to this critical area of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. hwpi.harvard.edu [hwpi.harvard.edu]

- 3. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allosteric regulation of epidermal growth factor (EGF) receptor ligand binding by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric regulation of epidermal growth factor (EGF) receptor ligand binding by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers: A NEW METHOD TO EVALUATE THE EFFICIENCY OF TARGETED THERAPY USING MONOCLONAL ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. revvity.com [revvity.com]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 14. OUH - Protocols [ous-research.no]

The Role of the Epidermal Growth Factor Receptor in Epithelial-Mesenchymal Transition: A Technical Guide

The epidermal growth factor receptor (EGFR) is a critical signaling hub that governs a multitude of cellular processes, including proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is a well-established driver of tumorigenesis and cancer progression.[1][2] One of the key mechanisms through which EGFR exerts its pro-malignant effects is by inducing the epithelial-mesenchymal transition (EMT), a cellular reprogramming event where epithelial cells acquire mesenchymal characteristics, leading to enhanced motility, invasiveness, and therapeutic resistance.[1][3] This technical guide provides an in-depth exploration of the molecular pathways, experimental validation, and quantitative outcomes associated with EGFR-mediated EMT, tailored for researchers, scientists, and drug development professionals.

Core Signaling Pathways of EGFR-Induced EMT

Activation of EGFR by its ligands, such as epidermal growth factor (EGF), triggers the receptor's dimerization and autophosphorylation, creating docking sites for various signaling proteins. This initiates a cascade of downstream signaling events that converge on the master regulators of EMT. The most prominent of these pathways are the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[4][5][6][7]

The RAS/MAPK Pathway

The RAS-RAF-MEK-ERK (MAPK) pathway is a central signaling cascade activated by EGFR.[7] Upon EGFR activation, the adaptor protein GRB2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine nucleotide exchange factor SOS to the plasma membrane. SOS then activates RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, leading to the upregulation of EMT-inducing transcription factors (EMT-TFs) such as Snail and Slug.[8]

The PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial downstream effector of EGFR signaling in EMT.[4][5][9] Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits AKT to the plasma membrane, where it is activated by PDK1.[10] Activated AKT can promote EMT through several mechanisms, including the phosphorylation and inhibition of GSK-3β.[11] GSK-3β normally phosphorylates Snail, targeting it for degradation. Inhibition of GSK-3β by AKT leads to the stabilization and nuclear accumulation of Snail, thereby promoting EMT.[11]

The JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also implicated in EGFR-mediated EMT.[12] Upon ligand binding, EGFR can recruit and activate JAKs, which in turn phosphorylate STAT proteins, particularly STAT3.[2][12] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of EMT-TFs, most notably Twist.[2][13]

Quantitative Analysis of EGFR-Mediated EMT

The induction of EMT by EGFR signaling results in quantifiable changes in molecular markers and cellular phenotypes. These changes are crucial for assessing the efficacy of EGFR-targeted therapies and understanding the mechanisms of resistance.

| Parameter | Cell Line | Treatment | Change | Reference |

| EMT Marker Expression | ||||

| E-cadherin | MCF-7 | EGF | Decreased expression | [8][14] |

| N-cadherin | MCF-7/TR | Gefitinib (5 µM) | Decreased expression | [15] |

| Vimentin | MCF-7 | EGF | Increased expression | [8][14] |

| Fibronectin | MCF-7 | EGF | Increased expression | [8][14] |

| EMT-TF Expression | ||||

| Snail | MCF-7 | EGF | Increased expression | [8][14] |

| Twist | MCF-7/TR | Gefitinib (5 µM) | Decreased expression | [15] |

| Cellular Phenotype | ||||

| Cell Migration | SACC-83 | EGF | Increased migration | [16] |

| Cell Invasion | MCF-7 | EGF + Smad2/3 siRNA | Inhibited invasion | [8] |

| Drug Sensitivity | ||||

| Erlotinib IC50 | NSCLC cell lines | Mesenchymal vs. Epithelial | 3.7-fold higher in mesenchymal | [17] |

| Gefitinib IC50 | NSCLC cell lines | Mesenchymal vs. Epithelial | 5.5-fold higher in mesenchymal | [17] |

Key Experimental Protocols

Investigating the role of EGFR in EMT requires a combination of molecular and cellular biology techniques to dissect the signaling pathways and their functional consequences.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the EGFR signaling network and EMT markers.

Protocol:

-

Cell Lysis: Treat cells with EGF or EGFR inhibitors for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, E-cadherin, N-cadherin, Vimentin, Snail, Twist) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for EMT Marker Visualization

Immunofluorescence allows for the visualization of changes in the expression and subcellular localization of EMT markers, such as the loss of E-cadherin from cell-cell junctions.[18]

Protocol:

-

Cell Seeding and Treatment: Seed cells on glass coverslips and treat them as required.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if detecting intracellular proteins).

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies against EMT markers (e.g., E-cadherin, Vimentin) for 1 hour at room temperature.[18]

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.[18]

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to quantify the changes in mRNA levels of EMT-TFs and other genes of interest following EGFR activation or inhibition.

Protocol:

-

RNA Extraction: Treat cells and extract total RNA using a suitable kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and assess its integrity.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform quantitative PCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.

Transwell Migration and Invasion Assays

These assays are functional readouts to assess the migratory and invasive capabilities of cells, which are hallmarks of EMT.

Protocol:

-

Cell Preparation: Starve cells in serum-free medium overnight.

-

Assay Setup: Seed the starved cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively). Add medium with a chemoattractant (e.g., serum) to the lower chamber.

-

Incubation: Incubate the plates for a specified period (e.g., 24-48 hours).

-

Cell Removal and Staining: Remove the non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

Conclusion

The epidermal growth factor receptor is a potent inducer of the epithelial-mesenchymal transition, a process with profound implications for cancer progression, metastasis, and the development of therapeutic resistance.[8][17][19] Through the activation of key downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT cascades, EGFR orchestrates a complex transcriptional program that drives the expression of master EMT regulators such as Snail, Slug, Twist, and ZEB1.[2][15][20][21] Understanding the intricate molecular mechanisms of EGFR-mediated EMT is paramount for the development of novel therapeutic strategies aimed at overcoming drug resistance and improving patient outcomes in EGFR-driven malignancies. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate and therapeutically target this critical axis in cancer.

References

- 1. EGF-receptor signaling and epithelial-mesenchymal transition in human carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor Cooperates with Signal Transducer and Activator of Transcription 3 to Induce Epithelial-Mesenchymal Transition in Cancer Cells via Up-regulation of TWIST Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acquisition of EGFR TKI resistance and EMT phenotype is linked with activation of IGF1R/NF-κB pathway in EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. EGFR Signal-Network Reconstruction Demonstrates Metabolic Crosstalk in EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. PI3K/AKT pathway as a pivotal regulator of epithelial-mesenchymal transition in lung tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. EGFR mediates epithelial‑mesenchymal transition through the Akt/GSK-3β/Snail signaling pathway to promote liver cancer proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. EGF induces epithelial-mesenchymal transition through phospho-Smad2/3-Snail signaling pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. protocols.io [protocols.io]

- 19. mednexus.org [mednexus.org]

- 20. Frontiers | EMT-Mediated Acquired EGFR-TKI Resistance in NSCLC: Mechanisms and Strategies [frontiersin.org]

- 21. ZEB1: At the crossroads of epithelial-mesenchymal transition, metastasis and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Reach: An In-depth Technical Guide to the Off-Target Effects of Early-Generation EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

First-generation epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib, marked a pivotal moment in targeted cancer therapy. While their on-target efficacy in EGFR-mutant non-small cell lung cancer (NSCLC) is well-documented, a comprehensive understanding of their off-target interactions is crucial for both elucidating mechanisms of toxicity and exploring potential therapeutic repositioning. This technical guide provides a detailed exploration of the off-target landscape of these early-generation inhibitors, presenting quantitative data, in-depth experimental protocols, and visual representations of the affected signaling pathways.

Quantitative Analysis of Off-Target Kinase Interactions

The promiscuity of early-generation EGFR inhibitors has been characterized through various methodologies, most notably comprehensive kinase profiling assays. The following tables summarize the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of gefitinib and erlotinib against a panel of off-target kinases. This quantitative data, compiled from multiple kinome-wide screening studies, offers a clear comparison of their off-target binding affinities.

Table 1: Off-Target Kinase Binding Affinities of Gefitinib

| Kinase | Method | Value | Unit |

| EGFR | KINOMEscan | 0.4 | nM (Kd) |

| ERBB4 | In silico | -95.9 | kcal/mol (Binding Energy)[1] |

| MAPK10 (JNK3) | In silico | -103.4 | kcal/mol (Binding Energy)[1] |

| PIM1 | In silico | -99.8 | kcal/mol (Binding Energy)[1] |

| CHK1 | In silico | -94.7 | kcal/mol (Binding Energy)[1] |

| CHK2 | In silico | -95.1 | kcal/mol (Binding Energy)[1] |

| RIPK2 | Proteomics | Potent Inhibition | - |

| GAK | Proteomics | High Affinity | - |

| STK10 | In vitro Kinase Assay | Slight Inhibition | - |

Table 2: Off-Target Kinase Binding Affinities of Erlotinib

| Kinase | Method | Value | Unit |

| EGFR | KINOMEscan | 1.1 | nM (Kd) |

| JAK2 | In vitro Kinase Assay | Potent Inhibition | -[2] |

| STK10 | In vitro Kinase Assay | Inhibition at clinical concentrations | - |

| SLK | In vitro Kinase Assay | Inhibition at clinical concentrations | - |

| TNK2 (ACK1) | KINOMEscan | 3.4 | nM (Kd) |

| EPHA4 | KINOMEscan | 4.4 | nM (Kd) |

| RIPK2 | KINOMEscan | 8.2 | nM (Kd) |

| SRC | KINOMEscan | 23 | nM (Kd) |

| LCK | KINOMEscan | 26 | nM (Kd) |

| FYN | KINOMEscan | 30 | nM (Kd) |

Key Off-Target Signaling Pathways

The inhibition of off-target kinases by gefitinib and erlotinib can lead to the perturbation of several critical signaling pathways. Understanding these unintended interactions is vital for predicting and managing adverse events, as well as for identifying new therapeutic opportunities.

Erlotinib and the JAK/STAT Pathway